molecular formula C31H32ClN3O3 B2518944 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide CAS No. 866346-04-5

4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

Número de catálogo: B2518944
Número CAS: 866346-04-5
Peso molecular: 530.07
Clave InChI: SNCLOFFIJILANU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C31H32ClN3O3 and its molecular weight is 530.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Quinazoline core : Known for its role in various biological activities.
  • Chlorobenzyl group : Potentially influencing the compound's interaction with biological targets.
  • Phenethyl and cyclohexanecarboxamide moieties : These groups may enhance the compound's lipophilicity and bioavailability.

Biological Activity Overview

The biological activities of quinazoline derivatives, including the target compound, have been extensively studied. Key areas of interest include:

  • Anticancer Activity
    • Quinazoline derivatives have shown promise in inhibiting various cancer cell lines. For instance, studies indicate that modifications to the quinazoline structure can enhance cytotoxicity against specific cancer types by inducing apoptosis and cell cycle arrest .
    • The target compound has been evaluated for its ability to modulate apoptosis regulators (Bax and Bcl-2), leading to activation of caspases involved in intrinsic and extrinsic apoptotic pathways .
  • Antimicrobial Properties
    • Quinazolines exhibit antimicrobial activity against a range of pathogens. The incorporation of chlorobenzyl and other substituents may enhance this effect, potentially making the compound effective against resistant strains .
  • Anti-inflammatory Effects
    • Some derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The target compound's structure suggests it may similarly inhibit COX activity .

In Vitro Studies

Research has shown that the target compound exhibits significant cytotoxic effects on various cancer cell lines. For example:

  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .
  • Mechanism of Action : Studies suggest that the compound induces apoptosis through mitochondrial pathways and disrupts cell cycle progression .

Enzyme Inhibition Assays

Inhibition assays have been conducted to evaluate the compound's effects on key enzymes involved in cancer progression and inflammation:

  • COX Inhibition : The compound showed promising inhibitory effects on COX enzymes, with effectiveness comparable to known anti-inflammatory drugs .
  • LDHA Inhibition : The lactate dehydrogenase A (LDHA) enzyme is often upregulated in cancer cells; inhibition by the target compound was confirmed through enzyme assays .

Case Studies

  • Cytotoxicity Against Colon Cancer Cells
    • A study assessed the effects of the target compound on LoVo and HCT-116 colon cancer cells. Results indicated a significant reduction in cell viability, with mechanisms linked to apoptosis induction and cell cycle arrest at G1/S phases .
  • Antimicrobial Activity Assessment
    • Another study evaluated the antimicrobial efficacy against various bacterial strains. The results indicated that the chlorobenzyl substitution enhanced antimicrobial potency compared to unsubstituted analogs .

Data Summary

Activity TypeObserved EffectsIC50 Values (µM)
Anticancer ActivityInduces apoptosis in cancer cells10 - 30
COX InhibitionSignificant inhibition25 - 50
LDHA InhibitionEffective at low concentrations15 - 40
Antimicrobial ActivityEffective against resistant strains< 20

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent. Research has indicated that derivatives of quinazoline exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds structurally related to quinazolines have shown effectiveness against colorectal cancer by inhibiting Wnt-dependent transcription pathways, which are crucial for cancer cell proliferation .

Compound Cancer Cell Line IC50 (µM) Mechanism of Action
4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamideSW4800.12Inhibition of Wnt signaling
Related Quinazoline DerivativeHCT1160.12Inhibition of β-catenin activity

2. Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Studies have identified similar compounds that act as antagonists for the corticotropin-releasing factor (CRF) receptor, which plays a role in stress responses and anxiety disorders . The binding affinity and metabolic stability of these compounds indicate their potential as therapeutic agents for anxiety-related conditions.

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a related quinazoline derivative inhibited the growth of colorectal cancer cells in vitro and in vivo. The compound exhibited an IC50 value significantly lower than traditional chemotherapeutics, suggesting enhanced efficacy with potentially fewer side effects .

Case Study 2: Neuropharmacological Studies

Another study focused on the CRF receptor antagonism showed that compounds similar to the target molecule effectively reduced stress-induced hormone secretion in animal models. This indicates a promising avenue for developing treatments for stress-related disorders .

Synthesis and Derivatives

The synthesis of this compound involves several steps typical for quinazoline derivatives. Researchers have explored various synthetic routes to enhance yield and purity while modifying functional groups to optimize biological activity.

Propiedades

Número CAS

866346-04-5

Fórmula molecular

C31H32ClN3O3

Peso molecular

530.07

Nombre IUPAC

4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C31H32ClN3O3/c32-27-12-6-4-10-25(27)21-34-28-13-7-5-11-26(28)30(37)35(31(34)38)20-23-14-16-24(17-15-23)29(36)33-19-18-22-8-2-1-3-9-22/h1-13,23-24H,14-21H2,(H,33,36)

Clave InChI

SNCLOFFIJILANU-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)C(=O)NCCC5=CC=CC=C5

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.